

Application Notes and Protocols for AF 568 NHS Ester Antibody Conjugation

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. **AF 568 NHS ester** is a bright, photostable amine-reactive fluorescent dye commonly used for this purpose. This document provides detailed protocols and application notes for the successful conjugation of **AF 568 NHS ester** to antibodies, with a focus on optimizing and evaluating conjugation efficiency.

N-hydroxysuccinimide (NHS) esters are widely used for antibody conjugation due to their high reactivity and ability to form stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of antibodies. The reaction is most efficient at a slightly basic pH (typically 7.2-8.5).^{[1][2]}

Factors Influencing Conjugation Efficiency

Several factors can influence the efficiency of the antibody conjugation reaction. Understanding and optimizing these parameters is critical for achieving the desired degree of labeling (DOL) and preserving antibody function.

Factor	Optimal Condition/Consideration	Rationale
pH	7.2 - 8.5	At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing the amount available to react with the antibody.[1]
Antibody Concentration	≥ 2 mg/mL	Higher antibody concentrations favor the reaction with the dye over hydrolysis of the NHS ester.[1][3]
Molar Ratio of Dye to Antibody	5:1 to 20:1 (starting point for optimization)	A higher molar excess of the dye can increase the DOL, but excessive labeling can lead to antibody precipitation and loss of function.[4]
Reaction Buffer	Amine-free buffers (e.g., PBS, sodium bicarbonate)	Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[1]
Purity of Antibody	>95% pure	Impurities in the antibody preparation can compete with the target antibody for conjugation.[5]
Reaction Time and Temperature	1-4 hours at room temperature, or overnight at 4°C	Longer incubation times may be necessary at lower temperatures to achieve sufficient labeling while

minimizing hydrolysis of the
NHS ester.[1]

Experimental Protocols

Protocol 1: Antibody Preparation

For optimal conjugation, the antibody must be in an amine-free buffer and at a suitable concentration.

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved using dialysis or a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL using an appropriate method such as ultrafiltration.[4]

Protocol 2: AF 568 NHS Ester Antibody Conjugation

This protocol provides a general guideline for conjugating **AF 568 NHS ester** to an antibody. Optimization may be required for specific antibodies.

Materials:

- Purified antibody in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- **AF 568 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare **AF 568 NHS Ester** Stock Solution: Immediately before use, dissolve the **AF 568 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.^[4]
- Calculate Required Volume of Dye Solution: Determine the volume of the dye solution needed to achieve the desired molar ratio of dye to antibody. A starting point of a 10:1 molar ratio is recommended.^[2]
- Labeling Reaction: While gently stirring the antibody solution, slowly add the calculated amount of the **AF 568 NHS ester** solution.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.^[4]
- Quenching (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.^[6]

Protocol 3: Purification of the Conjugated Antibody

Purification is essential to remove unconjugated dye and other reaction components.

- Size-Exclusion Chromatography: Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- Apply Sample: Apply the reaction mixture to the column.
- Elution: Elute the conjugated antibody with the storage buffer. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained.
- Collect Fractions: Collect the colored fractions corresponding to the conjugated antibody.

Protocol 4: Determination of Conjugation Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the success of the conjugation reaction.

- **Measure Absorbance:** Measure the absorbance of the purified conjugated antibody at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for AF 568 (approximately 578 nm, A_{max}).
- **Calculate Corrected A₂₈₀:** The dye also absorbs at 280 nm, so a correction factor (CF) is needed. The CF for AF 568 is approximately 0.57.
 - $\text{Corrected A}_{280} = \text{A}_{280} - (\text{A}_{\text{max}} \times \text{CF})$
- **Calculate Molar Concentrations:**
 - $\text{Molar concentration of dye} = \text{A}_{\text{max}} / \epsilon_{\text{dye}}$ (where ϵ_{dye} for AF 568 is $\sim 91,000 \text{ M}^{-1}\text{cm}^{-1}$)
 - $\text{Molar concentration of antibody} = \text{Corrected A}_{280} / \epsilon_{\text{antibody}}$ (where $\epsilon_{\text{antibody}}$ for IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$)
- **Calculate DOL:**
 - $\text{DOL} = \text{Molar concentration of dye} / \text{Molar concentration of antibody}$

An optimal DOL for most antibodies is typically between 2 and 10.^[7]

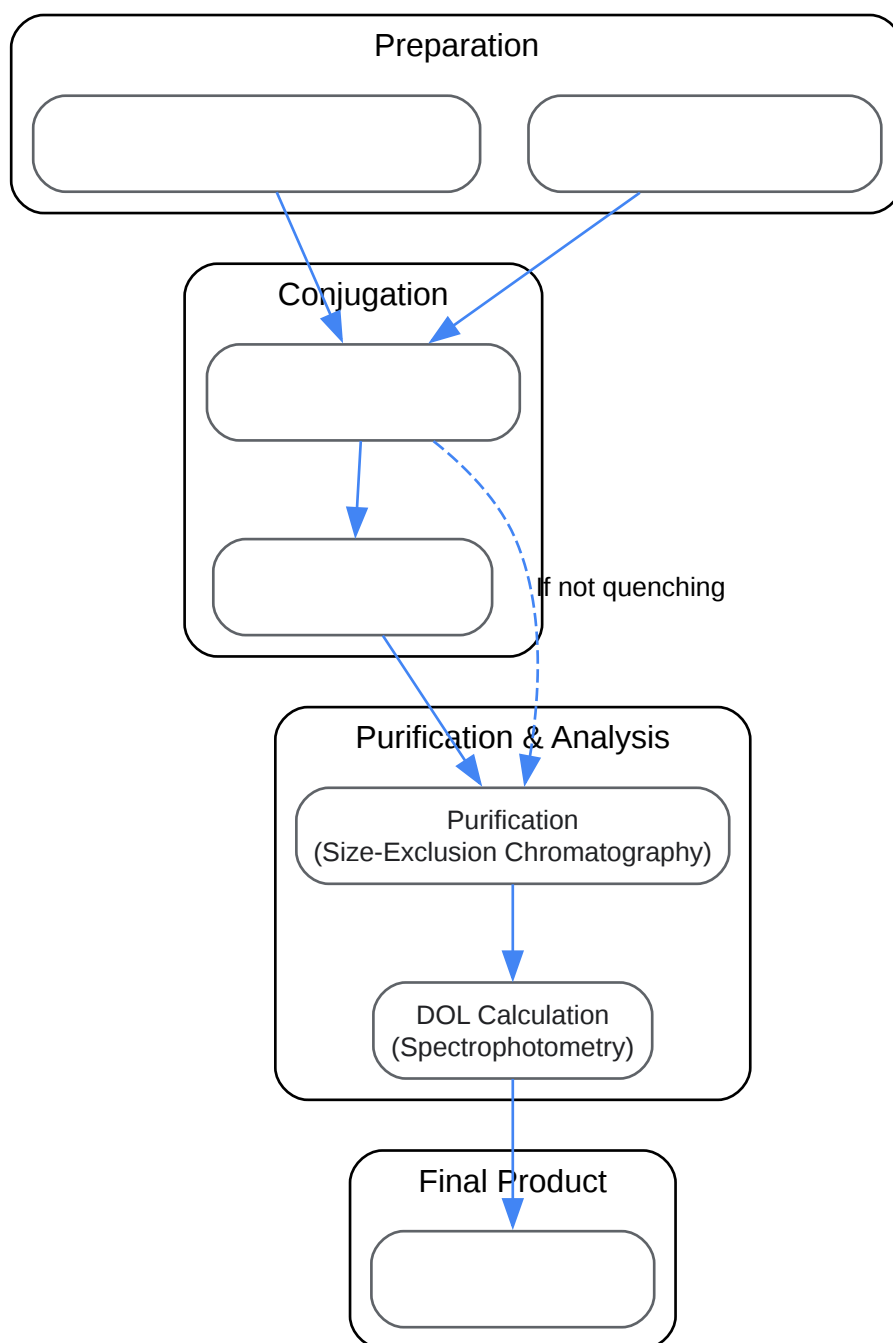
Data Presentation: Representative Conjugation Efficiency

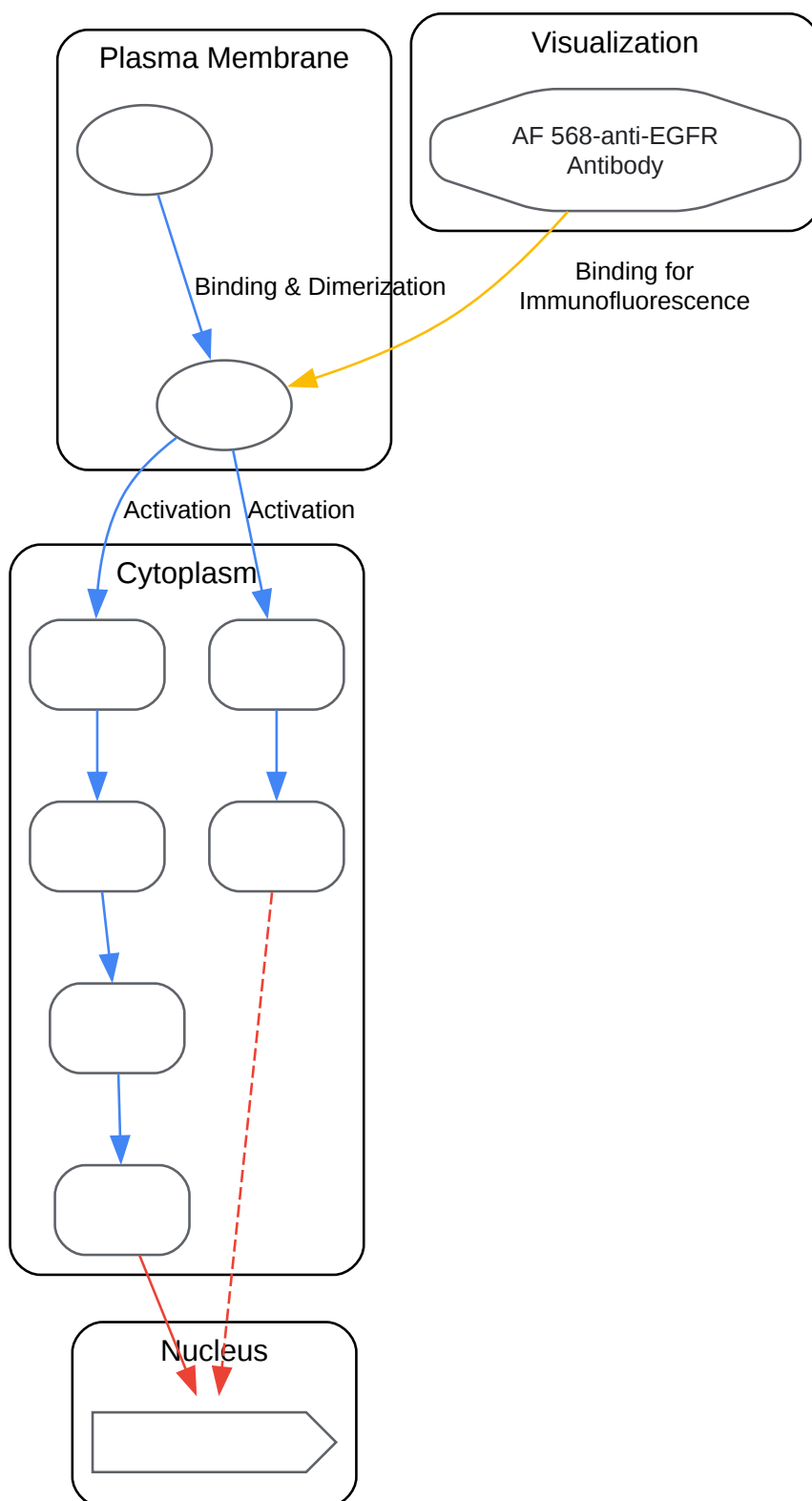
The following table provides representative data on how varying the molar ratio of **AF 568 NHS ester** to antibody can affect the Degree of Labeling (DOL). These values are illustrative and actual results will vary depending on the specific antibody and reaction conditions.

Molar Ratio (Dye:Antibody)	Expected Degree of Labeling (DOL)	Observations
5:1	2 - 4	Lower labeling, may be suitable for applications where high labeling could interfere with antibody function.
10:1	4 - 7	A good starting point for many applications, providing a balance of brightness and functionality.
15:1	6 - 9	Higher labeling, resulting in brighter conjugates. Risk of decreased antibody activity or precipitation increases.
20:1	8 - 12+	Very high labeling. Significant risk of antibody aggregation and loss of function. May lead to fluorescence quenching.

Visualizations

Experimental Workflow





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